N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 1H-imidazole-2-sulfanyl moiety substituted with a 3-(trifluoromethyl)phenyl group. The benzodioxin ring contributes to electron-rich aromaticity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The sulfanyl bridge between the acetamide and imidazole may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-15(10-13)26-7-6-24-19(26)30-12-18(27)25-14-4-5-16-17(11-14)29-9-8-28-16/h1-7,10-11H,8-9,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJLGNYMLTCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often formed through a condensation reaction between an aldehyde and an amine in the presence of a catalyst such as ammonium acetate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the dioxin and imidazole intermediates through a thioether linkage, typically using reagents such as thiols and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Dihydroimidazole Derivatives: Resulting from reduction of the imidazole ring.
Functionalized Aromatic Compounds: Produced through substitution reactions on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar benzodioxin structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the imidazole ring is believed to enhance the interaction with specific protein targets involved in cancer progression .
Antiviral Properties:
The compound's potential as an antiviral agent has also been explored. Research has shown that certain derivatives exhibit activity against viruses by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .
Neuropharmacology
Neuroprotective Effects:
this compound has been investigated for its neuroprotective effects. Studies suggest that it may play a role in modulating neuroinflammation and protecting neuronal cells from oxidative stress. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a contributing factor .
Mechanistic Studies
Targeting G Protein-Coupled Receptors (GPCRs):
The compound's ability to interact with GPCRs has been a focus of research. GPCRs are critical targets for drug development due to their role in various physiological processes and diseases. Computational models have been developed to predict the binding affinity of this compound to different GPCR subtypes, providing insights into its potential therapeutic applications .
Structure-Activity Relationship (SAR)
Chemical Modifications:
Research into the structure-activity relationship of this compound has revealed that modifications to the benzodioxin and imidazole moieties can significantly alter its biological activity. By systematically altering these components, researchers aim to optimize the compound's efficacy and reduce potential side effects .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. The dioxin ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Calculated based on IUPAC names.
Key Observations:
Substituents :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted analogs (logP ~2.8–3.2), which may enhance membrane permeability .
- Methanesulfonamide in the analog introduces strong hydrogen-bonding capacity, contrasting with the target compound’s sulfanyl group, which may prioritize thiol-mediated interactions.
Biological Implications :
- Benzothiazole derivatives are associated with kinase inhibition and antimicrobial activity, while benzodioxin-containing compounds often exhibit CNS activity due to improved blood-brain barrier penetration.
- The trifluoromethyl group’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to methoxy groups .
Physicochemical and Functional Properties
- Solubility : The benzodioxin core may improve aqueous solubility compared to benzothiazole analogs due to increased oxygen content.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications, particularly in the management of diabetes and neurodegenerative diseases. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy as an enzyme inhibitor.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving 2,3-dihydrobenzo[1,4]dioxin-6-amine and various substituted acetamides. The general synthetic route involves the following steps:
- Formation of the Parent Compound : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with benzenesulfonyl chloride in an alkaline medium produces the sulfonamide precursor.
- Substitution Reaction : This precursor is then treated with different 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
The molecular formula of the compound is , and it possesses a complex structure that includes a benzodioxin moiety and an imidazole ring.
Enzyme Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on key enzymes involved in glucose metabolism and neurodegeneration:
- α-Glucosidase Inhibition : The compound exhibited weak to moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The IC50 values for some derivatives were reported as follows:
Neuroprotective Potential
In addition to its anti-diabetic properties, preliminary studies suggest potential neuroprotective effects against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds derived from this scaffold may offer dual benefits by modulating glucose levels while also protecting neuronal function.
Case Studies and Research Findings
Several research articles have explored the biological activity of related compounds:
- Anti-Diabetic Agents : A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide and evaluated their anti-diabetic potential through enzyme inhibition assays. Results indicated that while most compounds showed weak activity, some displayed moderate inhibition that could be therapeutically relevant .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the imidazole ring significantly influence biological activity. For example, substituents like trifluoromethyl groups enhance lipophilicity and potentially improve enzyme binding .
Data Summary Table
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis involves sequential reactions: (1) coupling the benzodioxin amine with a sulfanyl-acetamide intermediate, (2) introducing the trifluoromethylphenyl-imidazole moiety via nucleophilic substitution. Key parameters include:
- Temperature control : Maintain 0–5°C during imidazole sulfanyl group coupling to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for imidazole ring functionalization to enhance solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, imidazole protons at δ 7.4–8.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 495.0892 for C₂₂H₁₈F₃N₃O₃S) .
- HPLC : Monitor reaction progress and purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC assay) using Staphylococcus aureus and E. coli .
- Dose ranges : Start with 1–100 µM for cytotoxicity and 5–200 µg/mL for antimicrobial screening .
- Controls : Include reference drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) to benchmark activity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell line passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values (e.g., 10–50 µM for anticancer activity) may arise from differences in cell viability protocols .
- Validate target engagement : Use techniques like thermal shift assays or CRISPR knockouts to confirm binding to hypothesized targets (e.g., kinase inhibition) .
- Replicate studies : Cross-validate results in ≥3 independent labs using identical compound batches and protocols .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., sulfur atom in sulfanyl group as a nucleophilic center) .
- Molecular docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina and PDB structures (e.g., 5KIR) .
- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl group’s electron-withdrawing impact on imidazole reactivity) .
Q. How can researchers determine the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via HPLC. The benzodioxin moiety may hydrolyze at pH < 3 .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C for the crystalline form) .
- Metabolic stability : Perform liver microsome assays (human/rat) to quantify CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
